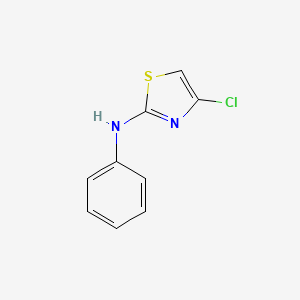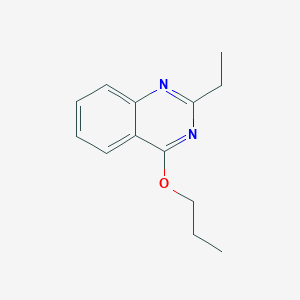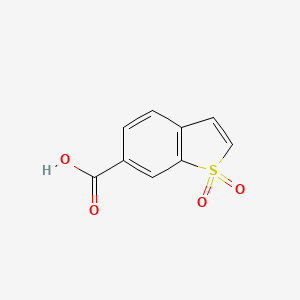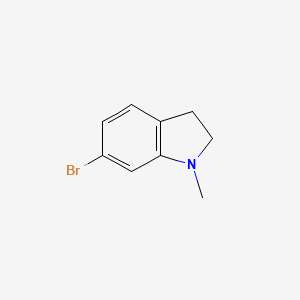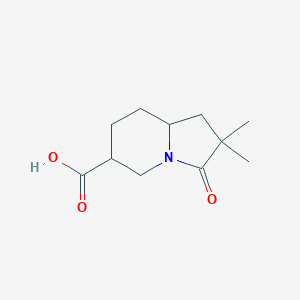
6-(Aminomethyl)-2H-chromen-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Aminomethyl)-2H-chromen-2-one hydrochloride is a chemical compound that belongs to the class of chromen-2-one derivatives. Chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants. The addition of an aminomethyl group at the 6-position and the formation of a hydrochloride salt enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2H-chromen-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with chromen-2-one (coumarin) as the starting material.
Aminomethylation: The chromen-2-one undergoes aminomethylation at the 6-position. This can be achieved using formaldehyde and a primary amine under acidic conditions to form the aminomethyl derivative.
Hydrochloride Formation: The aminomethyl derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the aminomethylation and hydrochloride formation in a controlled environment.
Continuous Flow Systems: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Aminomethyl)-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of chromen-2-one.
Reduction: Reduced forms of the aminomethyl group.
Substitution: Substituted chromen-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-(Aminomethyl)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Aminomethyl)-2H-chromen-2-one: The non-hydrochloride form of the compound.
6-(Aminomethyl)-2H-chromen-2-one derivatives: Compounds with different substituents on the chromen-2-one ring.
Uniqueness
6-(Aminomethyl)-2H-chromen-2-one hydrochloride is unique due to its enhanced solubility and reactivity compared to its non-hydrochloride form. This makes it more suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H10ClNO2 |
|---|---|
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
6-(aminomethyl)chromen-2-one;hydrochloride |
InChI |
InChI=1S/C10H9NO2.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9;/h1-5H,6,11H2;1H |
InChI-Schlüssel |
JRBZVCUQOCTLNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



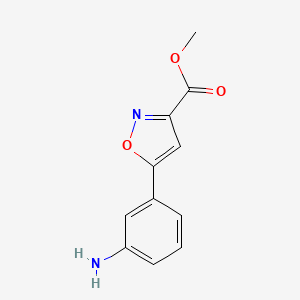

![2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one](/img/structure/B11890898.png)
![1-Benzyl-1-azaspiro[4.4]non-6-ene](/img/structure/B11890904.png)
